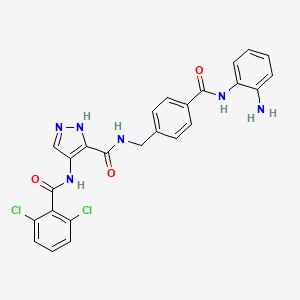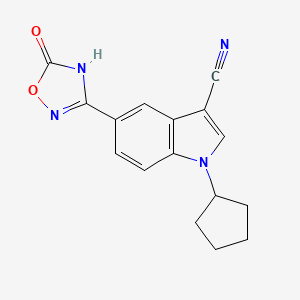
Xanthine oxidase-IN-7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Xanthine oxidase-IN-7 is a synthetic compound designed to inhibit the activity of xanthine oxidase, an enzyme involved in the oxidative metabolism of purines. Xanthine oxidase catalyzes the conversion of hypoxanthine to xanthine and subsequently to uric acid, a process that generates reactive oxygen species. Elevated levels of uric acid can lead to conditions such as gout and hyperuricemia, making xanthine oxidase inhibitors valuable in therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of xanthine oxidase-IN-7 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by their assembly into the final product. Common synthetic routes include:
Formation of Intermediates: Initial steps often involve the preparation of heterocyclic intermediates through cyclization reactions.
Coupling Reactions: These intermediates are then coupled using reagents such as palladium catalysts under controlled conditions.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions
Xanthine oxidase-IN-7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert it back to its original state or other reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled temperatures and pH conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state derivatives .
科学研究应用
Xanthine oxidase-IN-7 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Researchers use it to investigate the role of xanthine oxidase in cellular processes and oxidative stress.
Medicine: It is explored for its potential therapeutic effects in treating conditions like gout, hyperuricemia, and cardiovascular diseases.
作用机制
Xanthine oxidase-IN-7 exerts its effects by binding to the active site of xanthine oxidase, thereby inhibiting its activity. This inhibition prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid, reducing the production of reactive oxygen species. The molecular targets include the molybdenum cofactor and flavin adenine dinucleotide (FAD) within the enzyme. The inhibition mechanism involves competitive binding, where this compound competes with the natural substrates of the enzyme .
相似化合物的比较
Similar Compounds
Allopurinol: A well-known xanthine oxidase inhibitor used to treat gout and hyperuricemia.
Febuxostat: Another xanthine oxidase inhibitor with a different chemical structure and higher selectivity.
Topiroxostat: A newer inhibitor with potent activity and fewer side effects.
Uniqueness
Xanthine oxidase-IN-7 is unique due to its specific binding affinity and inhibition potency. Unlike other inhibitors, it may offer a better safety profile and efficacy in reducing uric acid levels without significant side effects .
属性
分子式 |
C16H14N4O2 |
|---|---|
分子量 |
294.31 g/mol |
IUPAC 名称 |
1-cyclopentyl-5-(5-oxo-4H-1,2,4-oxadiazol-3-yl)indole-3-carbonitrile |
InChI |
InChI=1S/C16H14N4O2/c17-8-11-9-20(12-3-1-2-4-12)14-6-5-10(7-13(11)14)15-18-16(21)22-19-15/h5-7,9,12H,1-4H2,(H,18,19,21) |
InChI 键 |
DLCGGKMVKHIBSQ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)N2C=C(C3=C2C=CC(=C3)C4=NOC(=O)N4)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


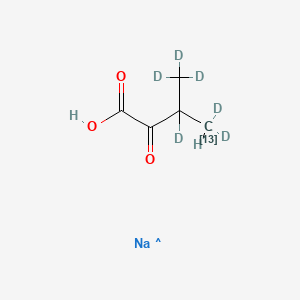

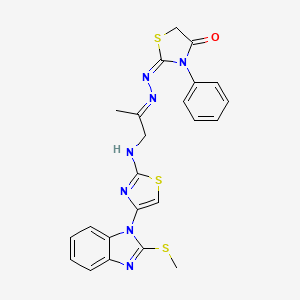

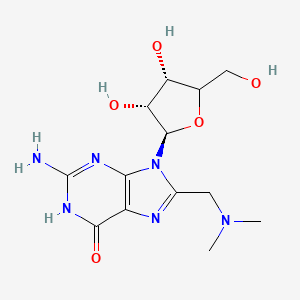
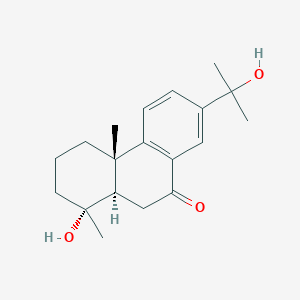
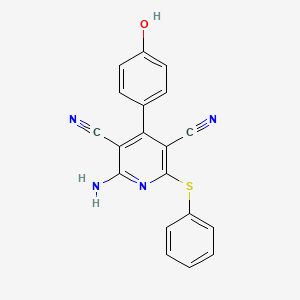
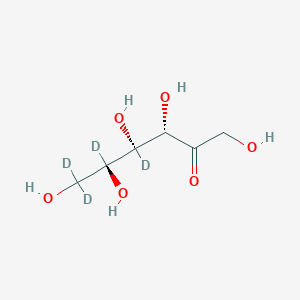
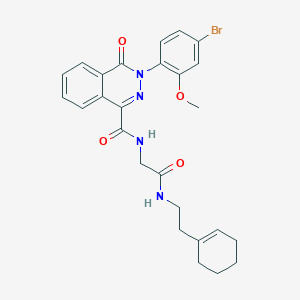
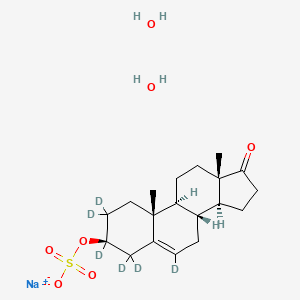
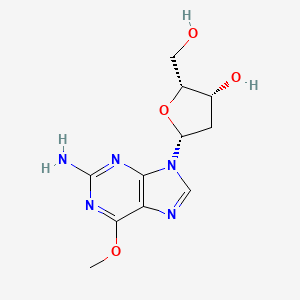
![5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B15140854.png)
![1-[(2R)-4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15140863.png)
